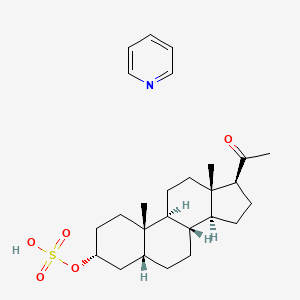

Pregnanolone sulfate (pyridinium)

Description

BenchChem offers high-quality Pregnanolone sulfate (pyridinium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pregnanolone sulfate (pyridinium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H39NO5S |

|---|---|

Molecular Weight |

477.7 g/mol |

IUPAC Name |

[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;pyridine |

InChI |

InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15-,16+,17-,18+,19+,20+,21-;/m1./s1 |

InChI Key |

MRONXFCVCNETJP-GEVXNLERSA-N |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1 |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Pregnanolone Sulfate

Introduction and Scope

This document provides a detailed technical overview of the mechanism of action for pregnanolone sulfate (PAS). It is essential to distinguish this compound from the closely related but functionally distinct neurosteroid, pregne nolone sulfate (PREGS). While both are endogenous neuromodulators, they often exhibit opposing effects on key neurotransmitter receptors.

The subject of this guide, pregnanolone sulfate, is an endogenous metabolite of progesterone.[1] In experimental and commercial contexts, it may be formulated as a salt, such as pregnanolone sulfate pyridinium salt , to enhance stability or solubility. In such formulations, the pyridinium ion serves as a counter-ion, and the pharmacological activity is conferred by the pregnanolone sulfate anion.

The primary and most well-characterized mechanism of action for pregnanolone sulfate is the negative allosteric modulation of the N-methyl-D-aspartate (NMDA) receptor .[1][2] This inhibitory action is central to its potential as a neuroprotective agent against excitotoxic conditions.[1][3]

Core Mechanism of Action: NMDA Receptor Modulation

Pregnanolone sulfate (PAS) acts as a potent, noncompetitive inhibitor of the NMDA receptor.[1] Its mechanism is distinct from competitive antagonists that bind to the glutamate or glycine sites and from channel blockers like MK-801.

Key characteristics of its inhibitory action include:

-

Allosteric Modulation: PAS binds to a site on the NMDA receptor that is distinct from the agonist binding sites. This interaction does not prevent glutamate or glycine from binding but instead alters the receptor's response to them.

-

Voltage-Independence: The inhibitory effect of PAS is not dependent on the membrane potential, distinguishing it from channel blockers like magnesium (Mg²⁺).[1]

-

Promotion of Desensitization: The principal mechanism of inhibition involves the promotion of receptor desensitization. Kinetic analysis of single-channel currents reveals that PAS (at 0.1 mM) reduces the channel open probability by approximately 50%.[1][3] This is achieved by significantly increasing the amount of time the receptor spends in closed, desensitized conformations, rather than by altering the conductance or the mean open time of the channel.[1][3] By stabilizing a desensitized state, PAS effectively reduces the overall flow of ions through the channel in response to agonist stimulation.

This modulatory site represents a valuable therapeutic target for conditions involving NMDA receptor-mediated excitotoxicity, such as stroke and neurodegenerative diseases.[1]

Signaling Pathway Diagram

The following diagram illustrates the negative allosteric modulation of the NMDA receptor by pregnanolone sulfate.

Quantitative Data Summary

The following table summarizes key quantitative data describing the interaction of pregnanolone sulfate with the NMDA receptor.

| Parameter | Value | Receptor Subtype | Experimental System | Reference |

| IC₅₀ | 67 ± 17 µM | GluN1/GluN2A | Whole-cell currents in cultured mammalian cells | [1] |

| Channel Open Probability | Reduced by 50% (at 0.1 mM) | GluN1/GluN2A | Single-channel recording from cell-attached patches | [1][3] |

| Mean Channel Open Time | No observable effect | GluN1/GluN2A | Single-channel recording | [1] |

| Mean Channel Closed Time | Increased ~5-fold (at 0.1 mM) | GluN1/GluN2A | Single-channel recording | [1][3] |

Key Experimental Protocol: Whole-Cell Electrophysiology

The quantitative analysis of pregnanolone sulfate's effect on NMDA receptors is primarily conducted using the whole-cell patch-clamp electrophysiology technique.

Objective: To measure the concentration-dependent inhibition of NMDA receptor-mediated currents by pregnanolone sulfate.

1. Cell Preparation:

-

Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).

-

A reporter gene (e.g., GFP) is often co-transfected to identify successfully transfected cells.

-

Cells are cultured for 24-48 hours post-transfection before recording.[4]

2. Solutions:

-

Extracellular (Bath) Solution (in mM): 145 NaCl, 4 KCl, 10 HEPES, 10 Glucose, 2 CaCl₂, pH adjusted to 7.4. Glycine (10-100 µM) is included as a co-agonist.[5][6]

-

Intracellular (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 40 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2. An EGTA concentration of 1-5 mM is included to chelate intracellular calcium.[6][7]

3. Recording Procedure:

-

Glass micropipettes are pulled to a resistance of 3-7 MΩ when filled with the intracellular solution.[6]

-

A transfected cell is identified under a microscope, and the micropipette is guided to its surface.

-

Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Further brief suction is applied to rupture the membrane patch, establishing the "whole-cell" configuration, which allows electrical access to the entire cell.[7]

-

The cell's membrane potential is clamped at a negative holding potential (e.g., -70 mV) to relieve the Mg²⁺ block and record inward currents.[5]

-

A baseline NMDA receptor current is established by perfusing the cell with the extracellular solution containing a saturating concentration of an agonist (e.g., 1 mM glutamate).[1]

-

Pregnanolone sulfate is then co-applied with the agonist at various concentrations (e.g., 1 µM to 300 µM).

-

The reduction in the peak or steady-state current amplitude in the presence of PAS is measured.

-

A washout period, where the cell is perfused with the agonist solution alone, is performed to ensure the reversibility of the inhibition.[1]

4. Data Analysis:

-

The percentage of inhibition is calculated for each concentration of pregnanolone sulfate relative to the baseline current.

-

The resulting data points are plotted on a concentration-response curve, which is then fitted with a logistical function (e.g., the Hill equation) to determine the IC₅₀ value.

Experimental Workflow Diagram

This diagram outlines the typical workflow for evaluating a modulator like pregnanolone sulfate using automated or manual patch-clamp electrophysiology.

References

- 1. Pregnanolone Sulfate Promotes Desensitization of Activated NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site of Action of Brain Neurosteroid Pregnenolone Sulfate at the N-Methyl-D-Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pregnanolone sulfate promotes desensitization of activated NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 7. docs.axolbio.com [docs.axolbio.com]

An In-Depth Technical Guide to Pregnanolone Sulfate Pyridinium Salt: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of pregnanolone sulfate pyridinium salt. This neurosteroid derivative is of growing interest in the scientific community for its potential therapeutic applications. This document details a proposed synthetic pathway, analytical characterization, and explores its known signaling pathways.

Physicochemical Properties

Pregnanolone sulfate pyridinium salt is a pyridinium salt of the sulfated neurosteroid pregnanolone. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | [(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate;pyridin-1-ium | PubChem[1] |

| Molecular Formula | C₂₆H₃₉NO₅S | Biosynth[2] |

| Molecular Weight | 477.7 g/mol | PubChem[1], Biosynth[2] |

| CAS Number | 124107-39-7 | PubChem[1], Santa Cruz Biotechnology[3] |

| Canonical SMILES | CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC--INVALID-LINK--OS(=O)(=O)[O-])C)C.C1=CC=[NH+]C=C1 | PubChem[1], Biosynth[2] |

Proposed Synthesis

References

- 1. Signal Transduction of Pregnenolone Sulfate in Insulinoma Cells: ACTIVATION OF EGR-1 EXPRESSION INVOLVING TRPM3, VOLTAGE-GATED CALCIUM CHANNELS, ERK, AND TERNARY COMPLEX FACTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Role for Picomolar Concentrations of Pregnenolone Sulfate in Synaptic Activity-Dependent Ca2+ Signaling and CREB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Biological Role of Endogenous Pregnanolone Sulfate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endogenous pregnanolone sulfate (PregS) is a sulfated neurosteroid synthesized from pregnenolone, which itself is derived from cholesterol.[1][2] It is found in various tissues, including the brain, adrenal glands, and liver.[1] Unlike its lipophilic precursor, pregnenolone, the hydrophilic nature of PregS necessitates specific transporters to cross cell membranes and the blood-brain barrier.[1] PregS is not merely a metabolic byproduct destined for excretion; it is a highly active neuromodulator with significant influence over synaptic function, neuroprotection, and myelination.[3][4] Its biological effects are pleiotropic, ranging from cognitive enhancement and antidepressant actions to anxiogenic and proconvulsant properties.[2][5] This guide provides a comprehensive overview of the synthesis, molecular targets, signaling pathways, and physiological roles of endogenous PregS, with a focus on quantitative data and experimental methodologies relevant to research and drug development.

Biosynthesis and Metabolism

The synthesis of pregnanolone sulfate is a multi-step process originating from cholesterol. The rate-limiting step is the conversion of cholesterol to pregnenolone by the mitochondrial cytochrome P450 side-chain cleavage enzyme (CYP11A1).[3][4] Pregnenolone is then sulfated by cytosolic sulfotransferase enzymes, primarily SULT2A1, SULT2B1a, and SULT2B1b, to form pregnanolone sulfate.[1][3] This sulfation occurs in the adrenal glands, liver, brain, and other tissues.[1]

PregS is not a terminal metabolite. It can be converted back to pregnenolone by steroid sulfatase, thereby serving as a reservoir and precursor for the synthesis of other steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids.[1][4]

Caption: Biosynthesis and metabolism of Pregnanolone Sulfate (PregS).

Molecular Targets and Signaling Pathways

PregS exerts its rapid, non-genomic effects by directly modulating the activity of several key neurotransmitter receptors and ion channels.[6]

GABA-A Receptor Modulation

PregS acts as a potent negative allosteric modulator (NAM) of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][7] By binding to the receptor, PregS reduces the influx of chloride ions in response to GABA, thereby decreasing neuronal inhibition.[8] This action is thought to contribute to its anxiogenic and proconvulsant effects.[2][5] The mechanism involves reducing the duration of single-channel activity and enhancing receptor desensitization.[8][9] This contrasts with the action of other neurosteroids like allopregnanolone, which are positive allosteric modulators of GABA-A receptors.[10]

Caption: PregS negative allosteric modulation of the GABA-A receptor.

NMDA Receptor Modulation

PregS is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, learning, and memory.[11][12] However, this modulation is subtype-dependent. PregS potentiates NMDA receptors containing GluN2A or GluN2B subunits while inhibiting those with GluN2C or GluN2D subunits.[3][13] The potentiation is achieved by increasing the channel open probability and slowing receptor deactivation.[14] This enhancement of NMDA receptor function is believed to underlie the cognitive and memory-enhancing effects of PregS.[5][11]

Recent studies have revealed a more complex, dual mechanism of action. Besides the rapid allosteric modulation, PregS can also induce a delayed-onset potentiation of the NMDA response. This involves a G-protein and Ca2+-dependent pathway that promotes the trafficking of functional NMDA receptors to the cell surface.[15] This latter mechanism occurs at lower, nanomolar concentrations of PregS.[15]

References

- 1. Pregnenolone Sulfate | Rupa Health [rupahealth.com]

- 2. Pregnenolone sulfate - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Pregnenolone - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. academic.oup.com [academic.oup.com]

- 7. The sigma1 protein as a target for the non-genomic effects of neuro(active)steroids: molecular, physiological, and behavioral aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pregnenolone sulfate block of GABAA receptors: mechanism and involvement of a residue in the M2 region of the α subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pregnenolone sulfate activates NMDA receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Neuroactive Steroid Pregnenolone Sulfate Stimulates Trafficking of Functional N-Methyl D-Aspartate Receptors to the Cell Surface via a Noncanonical, G Protein, and Ca2+-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Pregnanolone sulfate as a negative allosteric modulator of GABA-A receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of pregnanolone sulfate (PS) as a negative allosteric modulator (NAM) of γ-aminobutyric acid type A (GABA-A) receptors. It is designed for researchers, scientists, and drug development professionals seeking a detailed understanding of the mechanism of action, quantitative effects, and experimental methodologies associated with this endogenous neurosteroid.

Introduction

Pregnanolone sulfate is a sulfated neurosteroid found in the brain that rapidly modulates neuronal excitability through non-genomic mechanisms.[1][2] Unlike its 3α-hydroxy A-ring reduced counterparts, which are positive allosteric modulators, PS acts as an antagonist of GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system.[1][3][4] This inhibition is not competitive with GABA but occurs through an allosteric mechanism that reduces the receptor's response to the agonist.[5] Understanding the intricacies of PS's interaction with GABA-A receptors is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting this system.

Mechanism of Action

Pregnanolone sulfate's inhibitory effect on GABA-A receptors is characterized by a unique, activation-dependent mechanism.[1][3][6] It does not compete with GABA for its binding site but rather modulates the receptor's function from a distinct allosteric site.[5] The binding of PS is thought to be within the transmembrane domains (TMDs) of the GABA-A receptor subunits.[7]

The primary mechanism of PS-mediated inhibition involves the stabilization of a non-conducting, desensitized state of the receptor.[7][8] This is evidenced by the observation that PS has a more pronounced effect on the steady-state component of the GABA-evoked current compared to the peak current.[7] The block produced by PS develops slowly and is largely independent of membrane potential.[2][5] Single-channel recording studies have revealed that PS reduces the duration of channel opening clusters without affecting the channel's opening and closing rates or GABA affinity.[2][5] This suggests that PS enhances the entry into a slow desensitized state.[5] Furthermore, PS selectively decreases the frequency of channel openings.[9]

Recent structural studies have provided further insight, suggesting that inhibitory neurosteroids like PS bind within the receptor's pore, leading to a pore block mechanism as the dominant form of inhibition.[10]

Quantitative Data on Pregnanolone Sulfate's Inhibitory Effects

The inhibitory potency of pregnanolone sulfate varies depending on the subunit composition of the GABA-A receptor and the state of receptor activation. The following tables summarize key quantitative data from the literature.

| Receptor Subunit Composition | Parameter | Value (µM) | Notes | Reference |

| α1β2γ2L | IC50 (steady-state) | 0.4 ± 0.1 | Inhibition of steady-state GABA current. | [7] |

| α1β2γ2L | IC50 (peak) | >100 | Minimal inhibition of peak GABA current at concentrations up to 100 µM. | [7] |

| α1β2γ2L (α1V256S mutant) | IC50 (steady-state) | 35.6 | An 89-fold decrease in potency compared to wild-type, indicating the importance of this residue. | [7] |

Table 1: Inhibitory Potency (IC50) of Pregnanolone Sulfate on Recombinant GABA-A Receptors.

| Condition | Parameter | Value | Notes | Reference |

| Varying GABA Concentration | Fold increase in PS potency | 2-3 | For a ≈10-fold increase in GABA concentration. | [6] |

| Partial Agonist (P4S) | Inhibition by PS | Present | Suggests channel activation, not just agonist occupancy, is key for PS inhibition. | [6] |

Table 2: Activation-Dependence of Pregnanolone Sulfate Inhibition.

Experimental Protocols

The study of pregnanolone sulfate's effects on GABA-A receptors relies heavily on electrophysiological techniques, particularly patch-clamp recordings from cells expressing recombinant receptors.

Recombinant GABA-A Receptor Expression

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used for their robust growth and high transfection efficiency.[5]

-

Transfection: Transient transfection using the calcium phosphate precipitation method is a standard procedure to introduce the cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2L).[5] Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum.

-

Incubation: Following transfection, cells are incubated for 24-48 hours to allow for receptor expression before electrophysiological recordings.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the macroscopic currents flowing through a large population of GABA-A receptors on a single cell.

-

Solutions:

-

External Solution (in mM): 145 NaCl, 2.5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 4 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 145 CsCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

-

-

Recording:

-

Cells expressing the receptors are identified (often with the aid of a co-transfected fluorescent marker).

-

A glass micropipette with a tip resistance of 2-5 MΩ is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

GABA and pregnanolone sulfate are applied to the cell using a rapid solution exchange system.

-

The resulting currents are recorded, amplified, filtered, and digitized for analysis.

-

Single-Channel Patch-Clamp Electrophysiology

This high-resolution technique allows for the observation of the opening and closing of individual GABA-A receptor channels.

-

Configuration: Outside-out patch configuration is often used, where a small patch of membrane containing one or more receptors is excised from the cell.

-

Solutions: Similar to whole-cell recording, but the external solution is used to perfuse the patch.

-

Recording and Analysis:

-

GABA and PS are applied to the patch.

-

The picoampere-level currents corresponding to single-channel openings are recorded.

-

Analysis focuses on parameters such as channel open probability, mean open time, burst duration, and opening frequency to determine the effect of PS on the gating properties of the receptor.[5]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of pregnanolone sulfate at the GABA-A receptor and a typical experimental workflow for its characterization.

PS modulation of GABA-A receptor signaling.

References

- 1. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]

- 2. Pregnenolone sulfate block of GABA(A) receptors: mechanism and involvement of a residue in the M2 region of the alpha subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurosteroids and GABA-A Receptor Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Pregnenolone sulfate block of GABAA receptors: mechanism and involvement of a residue in the M2 region of the α subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation-Dependent Properties of Pregnenolone Sulfate Inhibition of GABAA Receptor-Mediated Current - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing GABAA receptors with inhibitory neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Sulfated Steroids Pregnenolone Sulfate and Dehydroepiandrosterone Sulfate Inhibit the α1β3γ2L GABAA Receptor by Stabilizing a Novel Nonconducting State - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pregnenolone sulfate antagonizes GABAA receptor-mediated currents via a reduction of channel opening frequency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural insights into opposing actions of neurosteroids on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

Pregnenolone Sulfate as a Positive Allosteric Modulator of NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pregnenolone sulfate (PREG-S), an endogenous neurosteroid, has emerged as a significant positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, plasticity, and excitotoxicity.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, subunit specificity, and functional consequences of PREG-S modulation of NMDA receptors. It details the binding site of PREG-S, its impact on receptor kinetics, and the downstream signaling pathways it influences. Furthermore, this document collates quantitative data from various studies and outlines key experimental protocols for investigating the effects of PREG-S, offering a valuable resource for researchers and drug development professionals in the field of neuroscience and pharmacology.

Mechanism of Action

PREG-S enhances the function of NMDA receptors through a distinct allosteric mechanism. It does not directly activate the receptor in the absence of agonists but potentiates the current induced by glutamate and glycine.[3] The primary mechanism involves the stabilization of the open-state conformation of the NMDA receptor channel.[3][4]

Binding Site

Recent studies have identified the binding site for PREG-S within the transmembrane domain (TMD) of the NMDA receptor, at the interface of the GluN1 and GluN2 subunits.[3][4] PREG-S is thought to access its binding site from the lipid membrane.[3] Mutagenesis and in silico modeling studies have pinpointed key residues involved in the binding and potentiating effect of PREG-S:

In the absence of PREG-S, the M1 helix of GluN2B interacts with its M4 helix. The binding of PREG-S induces a conformational change, causing the M1 and M4 helices of GluN2B to rearrange and form a tighter interaction with the M3 helix of GluN1. This interaction stabilizes the open position of the GluN1 M3 helices, thereby potentiating receptor function.[3][4]

Effects on Receptor Kinetics

PREG-S potentiation of NMDA receptor responses is primarily attributed to an increase in the channel's peak open probability (Po).[5] It also slows the deactivation of the receptor following glutamate application.[5] The potentiation by PREG-S is disuse-dependent, meaning its effect is more pronounced when applied to resting receptors before activation by agonists.[5]

Subunit Specificity

The modulatory effect of PREG-S is critically dependent on the specific GluN2 subunit incorporated into the NMDA receptor heteromer.[6]

-

Positive Modulation: PREG-S potentiates currents from NMDA receptors containing GluN2A and GluN2B subunits.[6]

-

Negative Modulation: In contrast, PREG-S inhibits the function of NMDA receptors composed of GluN2C and GluN2D subunits.[6]

This subunit selectivity suggests that PREG-S can differentially modulate synaptic transmission and plasticity in various brain regions and during different developmental stages, owing to the distinct expression patterns of GluN2 subunits.[6]

Quantitative Data

The following tables summarize the quantitative data on the effects of PREG-S on NMDA receptor function from various studies.

| Receptor Subtype | Agonists | PREG-S Concentration | Potentiation (%) | EC50 (µM) | Reference |

| GluN1/GluN2B | 1 µM Glutamate, 10 µM Glycine | 100 µM | 120 ± 16 | 21 ± 3 | [3] |

| GluN1/GluN2A | 80 µM NMDA, 10 µM Glycine | 100 µM | 62 ± 8 | - | [6] |

| GluN1/GluN2B | 25 µM NMDA, 10 µM Glycine | 100 µM | 78 ± 9 | - | [6] |

| NR1/NR2B | 1 mM Glutamate | 300 µM | ~400 (fivefold) | 37 (apparent Kd) | [5] |

| Cultured Hippocampal Neurons | NMDA | 100 µM | ~100 (doubled) | ~29 | [7] |

| Chick Cortical Neurons | 500 µM NMDA, 50 µM Glycine | 50-100 µM | Significant increase | - | [8] |

| Receptor Subtype | Agonists | PREG-S Concentration | Inhibition (%) | Reference |

| GluN1/GluN2C | 25 µM NMDA, 10 µM Glycine | 100 µM | 35 ± 3 | [6] |

| GluN1/GluN2D | 10 µM NMDA, 10 µM Glycine | 100 µM | 26 ± 1 | [6] |

Experimental Protocols

Whole-Cell Patch-Clamp Recording in HEK293 Cells

This protocol is adapted from studies investigating PREG-S effects on recombinant NMDA receptors.[3][5]

Cell Culture and Transfection:

-

Human embryonic kidney (HEK) 293 cells are cultured under standard conditions.

-

Cells are transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., rat GluN1 and GluN2B) using a suitable transfection reagent.[3]

Electrophysiology:

-

Amplifier: Axopatch 200B or equivalent.[3]

-

Electrodes: Borosilicate glass pipettes with a resistance of 3-5 MΩ.[3]

-

Intracellular Solution (in mM): 120 gluconic acid δ lactone, 15 CsCl, 10 HEPES, 10 BAPTA, 1 CaCl2, 3 MgCl2, and 2 ATP-Mg salt, pH adjusted to 7.2 with CsOH.[3]

-

Extracellular Solution (in mM): 160 NaCl, 2.5 KCl, 10 glucose, 10 HEPES, 0.7 CaCl2, and 0.2 EDTA, pH adjusted to 7.3 with NaOH.[3]

-

Agonists and Modulators: Glycine (10 µM) is typically included in all solutions. Glutamate or NMDA is applied at desired concentrations. PREG-S is dissolved in DMSO and diluted to the final concentration in the extracellular solution.[3][9]

-

Recording Parameters: Whole-cell currents are recorded in voltage-clamp mode. Capacitance and series resistance are compensated by 80-90%. Data is sampled at 10 kHz and low-pass filtered at 2 kHz.[3]

Two-Electrode Voltage-Clamp Recording in Xenopus Oocytes

This protocol is based on studies examining the subunit specificity of PREG-S.[6]

Oocyte Preparation and Injection:

-

Oocytes are harvested from female Xenopus laevis frogs and defolliculated using collagenase treatment.[6]

-

cRNAs for the desired NMDA receptor subunits are synthesized in vitro and injected into the oocytes.[6]

Electrophysiology:

-

Amplifier: Axoclamp-2A or equivalent.[6]

-

Electrodes: Microelectrodes with a resistance of 1-3 MΩ filled with 3 M KCl.

-

Solutions: Oocytes are perfused with a solution containing (in mM): 100 NaCl, 2.5 KCl, 0.8 MgCl2, 5 HEPES, and 0.2-1.8 CaCl2, pH 7.5.

-

Agonists and Modulators: NMDA and glycine are co-applied. PREG-S is added to the perfusion solution.[6]

Signaling Pathways

Beyond direct channel modulation, PREG-S can also influence NMDA receptor function through intracellular signaling pathways. PREG-S has been shown to stimulate the trafficking of functional NMDA receptors to the cell surface.[10] This process is proposed to occur via a non-canonical, G protein-dependent, and Ca2+-dependent mechanism.[10][11]

This pathway suggests a dual mechanism of action for PREG-S: a rapid, direct potentiation of channel gating and a slower, indirect enhancement of receptor number at the synapse.

Conclusion and Future Directions

Pregnenolone sulfate is a multifaceted modulator of NMDA receptor function, exhibiting a well-defined mechanism of positive allosteric modulation at a specific binding site within the transmembrane domain. Its subunit-specific effects and its ability to influence receptor trafficking highlight the complexity of its regulatory role. For drug development professionals, the allosteric nature of PREG-S action presents an attractive profile for enhancing NMDA receptor function without causing the excitotoxicity associated with direct agonists.

Future research should focus on further elucidating the physiological and pathophysiological roles of endogenous PREG-S in modulating synaptic plasticity, learning, and memory. Additionally, the development of subtype-selective synthetic analogs of PREG-S could offer novel therapeutic strategies for conditions associated with NMDA receptor hypofunction, such as schizophrenia and age-related cognitive decline.[10][12] A deeper understanding of the interplay between the direct modulatory effects and the signaling pathways activated by PREG-S will be crucial for harnessing its full therapeutic potential.

References

- 1. Pregnenolone sulfate activates NMDA receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pregnenolone sulfate: a positive allosteric modulator at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Site of Action of Brain Neurosteroid Pregnenolone Sulfate at the N-Methyl-D-Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site of Action of Brain Neurosteroid Pregnenolone Sulfate at the N-Methyl-D-Aspartate Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Mechanism of Pregnenolone Sulfate Action at NR1/NR2B Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pregnenolone sulfate potentiation of N-methyl-D-aspartate receptor channels in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pregnenolone sulfate potentiation of NMDA-mediated increases in intracellular calcium in cultured chick cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. The Neuroactive Steroid Pregnenolone Sulfate Stimulates Trafficking of Functional N-Methyl D-Aspartate Receptors to the Cell Surface via a Noncanonical, G Protein, and Ca2+-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pregnenolone sulfate as a modulator of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Interaction of Pregnanolone Sulfate with TRPM3 Channels

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the molecular interactions, signaling pathways, and experimental methodologies related to pregnanolone sulfate (PregS) and the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel.

Executive Summary

The Transient Receptor Potential Melastatin 3 (TRPM3) channel is a polymodal, calcium-permeable cation channel implicated in a variety of physiological processes, including noxious heat sensation, insulin secretion, and vascular tone regulation.[1][2] A key feature of TRPM3 is its activation by the neurosteroid pregnanolone sulfate (PregS).[3][4] This interaction distinguishes TRPM3 as a unique steroid-activated ion channel and presents a promising target for therapeutic intervention in pain, metabolic disorders, and neurological conditions.[3][4] This guide details the quantitative aspects of this interaction, outlines the primary experimental protocols for its study, and visualizes the downstream signaling cascades.

Quantitative Data: Agonists and Antagonists of TRPM3

The modulation of TRPM3 by PregS and other compounds has been quantified through various studies. The half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values are critical for understanding the potency of these interactions.

Table 1: EC₅₀ Values for TRPM3 Agonists

| Compound | EC₅₀ Value | Experimental Conditions | Reference |

| Pregnanolone Sulfate (PregS) | 23 µM | -80 mV membrane potential | [5] |

| 12 µM | +80 mV membrane potential | [5] | |

| 22 µM | +80 mV membrane potential | [6] | |

| 3.0 ± 0.1 µM | Calcium imaging (pEC₅₀) | [7] | |

| 1.56 µM | Calcium imaging | [8] | |

| CIM0216 (Synthetic Agonist) | 0.77 ± 0.1 µM | Calcium imaging (pEC₅₀) | [7] |

| 0.7 µM | +80 mV membrane potential | [6] | |

| Nifedipine | ~30 µM | Electrophysiology | [3] |

| Pregnenolone | 15 µM | -80 mV membrane potential | [5] |

| 14 µM | +80 mV membrane potential | [5] |

Note: The potency of PregS can be voltage-dependent. Furthermore, heat sensitizes TRPM3, allowing for activation by physiological PregS concentrations (100-500 nM) at normal body temperature.[9]

Table 2: IC₅₀ Values for TRPM3 Antagonists

| Compound | IC₅₀ Value | Target/Stimulus | Reference |

| Primidone | 0.6 - 1.2 µM | PregS-activated currents | [3][10] |

| ~5 µM | PregS-activated currents (+80 mV) | [6] | |

| Progesterone | Effective at 0.01-10 µM | PregS-activated currents | [8][11][12] |

| Diclofenac | 6.2 ± 0.4 µM | PregS-induced Ca²⁺ entry | [10] |

| Maprotiline | 1.3 ± 0.13 µM | PregS-induced Ca²⁺ entry | [10] |

Note: Progesterone acts as a PregS-independent inhibitor. In the presence of 10 µM progesterone, the EC₅₀ for PregS is shifted tenfold, from 1.56 µM to 16.1 µM.[8]

Experimental Protocols

Investigating the PregS-TRPM3 interaction requires a combination of electrophysiological, imaging, and molecular biology techniques.

Patch-Clamp Electrophysiology

This is the gold standard for directly measuring the ionic currents mediated by TRPM3 channels.

-

Objective: To quantify TRPM3 channel activity (current amplitude, voltage-dependence) in response to PregS and other modulators.

-

Methodology:

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of the mouse TRPM3α2 splice variant, which is highly permeable to Ca²⁺.[13]

-

Configuration: The whole-cell configuration is standard.[14][15] Inside-out patch-clamp can be used to study the direct effects of intracellular messengers.[16]

-

Solutions: The external (bath) solution typically contains physiological concentrations of ions. The internal (pipette) solution is designed to mimic the cytosol and contains a Ca²⁺ chelator (e.g., EGTA) to control intracellular calcium levels.

-

Voltage Protocol: A voltage ramp protocol (e.g., from -115 mV to +85 mV) is applied to determine the current-voltage (I-V) relationship, which is characteristically outwardly rectifying for TRPM3.[16]

-

Compound Application: PregS, antagonists, and other modulators are applied to the bath solution via a perfusion system.

-

References

- 1. ahajournals.org [ahajournals.org]

- 2. Activation of steroid-sensitive TRPM3 channels potentiates glutamatergic transmission at cerebellar Purkinje neurons from developing rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis of neurosteroid and anticonvulsant regulation of TRPM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis of neurosteroid and anticonvulsant regulation of TRPM3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Activation of TRPM3 by a potent synthetic ligand reveals a role in peptide release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Pregnenolone sulphate-independent inhibition of TRPM3 channels by progesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pregnenolone sulphate-independent inhibition of TRPM3 channels by progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Functional expression and pharmacological modulation of TRPM3 in human sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rupress.org [rupress.org]

The Emergence of a Key Neuromodulator: A Technical Guide to the Discovery of Pregnenolone Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of neurosteroids, steroids synthesized de novo in the brain, has revolutionized our understanding of neuronal signaling and opened new avenues for therapeutic intervention in a range of neurological and psychiatric disorders. Among these, pregnenolone sulfate (PS) has emerged as a pivotal player, exhibiting a complex and often bimodal modulatory role on key neurotransmitter systems. This technical guide provides an in-depth exploration of the seminal discoveries that established pregnenolone sulfate as a significant neurosteroid, with a focus on its interactions with GABAergic and glutamatergic pathways. The following sections detail the experimental evidence, methodologies, and signaling pathways that underpin our current understanding of this multifaceted neuromodulator.

Core Findings: Dual Modulation of Key Neurotransmitter Receptors

The initial characterization of pregnenolone sulfate's neuroactivity revealed its ability to modulate the two primary amino acid neurotransmitter systems in the central nervous system: the inhibitory γ-aminobutyric acid (GABA) system and the excitatory glutamate system.

Negative Allosteric Modulation of GABAA Receptors

Early biochemical and electrophysiological studies demonstrated that pregnenolone sulfate acts as a negative allosteric modulator of the GABAA receptor, the primary mediator of fast inhibitory neurotransmission in the brain.[1][2] Unlike barbiturates and benzodiazepines that enhance GABAA receptor function, pregnenolone sulfate inhibits GABA-induced chloride currents.[1] This antagonistic action is non-competitive, suggesting that PS binds to a site on the receptor distinct from the GABA binding site.[2] This inhibitory effect on the GABAA receptor is thought to contribute to the proconvulsant and anxiogenic effects observed in some preclinical models.[3][4]

Positive Allosteric Modulation of NMDA Receptors

In contrast to its effects on GABAA receptors, pregnenolone sulfate was found to be a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate receptors critical for synaptic plasticity, learning, and memory.[5][6] Studies showed that PS enhances NMDA-gated currents in neurons, an effect that is specific and does not extend to other glutamate receptor subtypes like AMPA and kainate receptors.[5] This potentiation of NMDA receptor function is believed to underlie the cognitive and memory-enhancing properties of pregnenolone sulfate.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on the effects of pregnenolone sulfate on GABAA and NMDA receptors.

| Parameter | Receptor Type | Preparation | Value | Reference |

| IC50 (GABA-induced Cl- uptake) | GABAA | Rat brain synaptoneurosomes | ~1 µM | [1] |

| Inhibition of GABA-induced current | GABAA | Isolated rat cerebral cortical neurons | Micromolar concentrations | [1] |

| Potentiation of NMDA-induced current | NMDA | Xenopus oocytes expressing GluN1/GluN2A | EC50 ~10-30 µM | [9] |

| Potentiation of NMDA responses | NMDA | Cultured hippocampal neurons | Nanomolar to micromolar concentrations | [7] |

Table 1: In vitro efficacy of pregnenolone sulfate on GABAA and NMDA receptors.

| Behavioral Effect | Animal Model | Dose and Administration | Outcome | Reference |

| Motor Activity | Mice | Intraperitoneal injection | Depression of motor activity | [3] |

| Spatial Memory | Rats | Infusion into medial septum | Improved recognition memory | [8] |

| Learning and Memory (retention) | Mice | Intracerebroventricular injection | Promnestic effects | [7] |

Table 2: In vivo behavioral effects of pregnenolone sulfate.

Experimental Protocols

The discovery and characterization of pregnenolone sulfate as a neurosteroid relied on a combination of sophisticated experimental techniques. Detailed below are representative protocols for key experiments.

Synthesis of Pregnenolone Sulfate

The synthesis of pregnenolone sulfate for experimental use is a critical first step. A common method involves the sulfation of pregnenolone.

Materials:

-

Pregnenolone

-

Sulfur trioxide-pyridine complex

-

Anhydrous chloroform

-

Anhydrous pyridine

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Dissolve pregnenolone in anhydrous chloroform under an inert atmosphere.

-

Add a molar excess of sulfur trioxide-pyridine complex to the solution.

-

Add a catalytic amount of anhydrous pyridine.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted.

-

The crude product is purified by chromatography to yield pregnenolone sulfate (pyridinium salt).[6]

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the effect of pregnenolone sulfate on ion channel function, such as GABAA and NMDA receptors, in isolated neurons.

Preparation:

-

Primary neuronal cultures (e.g., from neonatal rat cerebral cortex or hippocampus) are prepared on glass coverslips.

-

An external recording solution containing physiological ion concentrations is used to bathe the cells.

-

A patch pipette filled with an internal solution mimicking the intracellular ionic environment is used to form a high-resistance seal with the cell membrane.

Procedure:

-

Establish a whole-cell recording configuration by rupturing the cell membrane under the pipette tip.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply the agonist (e.g., GABA or NMDA) to the cell to evoke an ionic current.

-

After establishing a stable baseline response, co-apply the agonist with pregnenolone sulfate at various concentrations.

-

Record the changes in the amplitude and kinetics of the agonist-evoked currents.

-

Wash out the pregnenolone sulfate to observe the reversibility of the effect.[1][9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Caption: Biosynthetic pathway of pregnenolone sulfate from cholesterol.

Caption: Allosteric inhibition of the GABAA receptor by pregnenolone sulfate.

Caption: Allosteric potentiation of the NMDA receptor by pregnenolone sulfate.

References

- 1. Neurosteroid pregnenolone sulfate antagonizes electrophysiological responses to GABA in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pregnenolone sulfate block of GABAA receptors: mechanism and involvement of a residue in the M2 region of the α subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of pregnanolone and pregnenolone sulfate with ethanol and pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pregnenolone sulfate - Wikipedia [en.wikipedia.org]

- 5. Pregnenolone sulfate: a positive allosteric modulator at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Site of Action of Brain Neurosteroid Pregnenolone Sulfate at the N-Methyl-D-Aspartate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pregnenolone sulfate as a modulator of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The neurosteroid pregnenolone sulfate infused into the medial septum nucleus increases hippocampal acetylcholine and spatial memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Visualizing pregnenolone sulfate-like modulators of NMDA receptor function reveals intracellular and plasma-membrane localization - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Pregnenolone Sulfate from Cholesterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone sulfate is a crucial neurosteroid and an important intermediate in the biosynthesis of all other steroid hormones.[1] Its synthesis from cholesterol is a two-step process that begins in the mitochondria and concludes in the cytosol. This technical guide provides an in-depth overview of the biosynthetic pathway of pregnenolone sulfate from cholesterol, including the enzymes involved, their kinetics, and the regulation of the pathway. Detailed experimental protocols for key assays and quantitative data are also presented to aid researchers in their studies of this vital metabolic cascade.

The Biosynthetic Pathway: From Cholesterol to Pregnenolone Sulfate

The conversion of cholesterol to pregnenolone sulfate is a fundamental process in steroidogenesis, occurring in steroidogenic tissues such as the adrenal glands, gonads, and brain.[2][3] The pathway can be divided into two major steps: the conversion of cholesterol to pregnenolone, and the subsequent sulfation of pregnenolone to pregnenolone sulfate.

Step 1: Conversion of Cholesterol to Pregnenolone

This initial and rate-limiting step in steroid hormone synthesis occurs within the inner mitochondrial membrane and is catalyzed by the enzyme cytochrome P450 side-chain cleavage (P450scc), also known as CYP11A1.[1][4] The process involves the transport of cholesterol from the outer to the inner mitochondrial membrane, a critical regulatory point facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[4][5]

The conversion of cholesterol to pregnenolone is a three-step enzymatic reaction, with all steps catalyzed by CYP11A1:[6][7]

-

22R-Hydroxylation: Cholesterol is first hydroxylated at the C22 position to form (22R)-22-hydroxycholesterol.[6]

-

20R-Hydroxylation: The (22R)-22-hydroxycholesterol is then further hydroxylated at the C20 position to yield (20R,22R)-20,22-dihydroxycholesterol.[6]

-

Side-Chain Cleavage: The bond between C20 and C22 of (20R,22R)-20,22-dihydroxycholesterol is cleaved, resulting in the formation of pregnenolone and isocaproaldehyde.[4][8]

Pregnenolone is then transported out of the mitochondria into the cytosol for the next step in the pathway.[4]

Step 2: Sulfation of Pregnenolone to Pregnenolone Sulfate

In the cytosol, pregnenolone is sulfated to form pregnenolone sulfate. This reaction is catalyzed by sulfotransferase enzymes (SULTs), primarily SULT2A1, also known as dehydroepiandrosterone sulfotransferase (DHEA-ST).[1][2] Other isoforms, such as SULT2B1a and SULT2B1b, can also contribute to this conversion.[1] The sulfation process utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.[9] This step increases the water solubility of the steroid, facilitating its transport in the bloodstream.[10]

Quantitative Data

The following tables summarize the available kinetic data for the key enzymes involved in the biosynthesis of pregnenolone sulfate.

Table 1: Kinetic Parameters of CYP11A1

| Substrate | K_m_ (μM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (μM⁻¹min⁻¹) | Source |

| Cholesterol | 38 ± 6 | 6.9 ± 0.5 | 0.18 ± 0.03 | [7] |

| 22R-Hydroxycholesterol | 0.5 - 5 (substrate concentration range) | - | - | [11] |

Table 2: Kinetic Parameters of SULT2A1

| Substrate | Apparent K_m_ (μM) | Apparent V_max_ (pmol min⁻¹ mg⁻¹ protein) | Source |

| Dehydroepiandrosterone (DHEA) | 3.8 | 130.8 | [12][13] |

| Pregnenolone | - | - | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of pregnenolone sulfate.

Protocol 1: CYP11A1 (P450scc) Activity Assay

This protocol describes the measurement of pregnenolone production from cholesterol in isolated mitochondria or in a reconstituted enzyme system.

Materials:

-

Isolated mitochondria from adrenal tissue or a reconstituted system with purified CYP11A1, adrenodoxin, and adrenodoxin reductase.

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 20 mM KCl, 5 mM MgCl₂, and 1 mM EDTA).

-

Radiolabeled [³H]-cholesterol or unlabeled cholesterol.

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Quenching solution (e.g., 1 M HCl or an organic solvent like ethyl acetate).

-

Scintillation cocktail and scintillation counter (if using radiolabeled substrate).

-

LC-MS/MS system for quantification of pregnenolone.

Procedure:

-

Pre-incubate the reaction mixture containing the enzyme source (mitochondria or reconstituted system) and reaction buffer at 37°C for 5 minutes.

-

Add the substrate (cholesterol) to the reaction mixture. For kinetic analysis, vary the substrate concentration.

-

Initiate the reaction by adding the NADPH generating system.

-

Incubate the reaction at 37°C for a defined period (e.g., 0, 5, 10, 20 minutes).

-

Stop the reaction by adding the quenching solution.

-

Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for analysis.

-

Quantify the produced pregnenolone using LC-MS/MS or by measuring radioactivity if a radiolabeled substrate was used.[14]

-

Calculate the enzyme activity as the rate of pregnenolone formation (e.g., in pmol/min/mg protein).

Protocol 2: SULT2A1 Activity Assay

This protocol details the measurement of pregnenolone sulfate formation from pregnenolone using a cytosolic fraction or purified SULT2A1.

Materials:

-

Cytosolic fraction from a relevant tissue (e.g., adrenal gland, liver) or purified SULT2A1.

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂).

-

Pregnenolone.

-

³⁵S-labeled PAPS or unlabeled PAPS.

-

Quenching solution (e.g., 0.2 M NaOH).

-

Organic solvent for extraction (e.g., chloroform).

-

Scintillation cocktail and scintillation counter (if using radiolabeled PAPS).

-

LC-MS/MS system for quantification of pregnenolone sulfate.

Procedure:

-

Prepare a reaction mixture containing the enzyme source, reaction buffer, and pregnenolone.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding PAPS (radiolabeled or unlabeled).

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction by adding the quenching solution.

-

If using radiolabeled PAPS, extract the unreacted pregnenolone with an organic solvent. The aqueous phase containing the radiolabeled pregnenolone sulfate is then mixed with a scintillation cocktail for counting.

-

If using unlabeled reagents, the entire reaction mixture can be prepared for LC-MS/MS analysis to quantify pregnenolone sulfate.

-

Calculate the enzyme activity as the rate of pregnenolone sulfate formation.

Protocol 3: Quantification of Pregnenolone and Pregnenolone Sulfate by LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of pregnenolone and pregnenolone sulfate in biological samples (e.g., serum, plasma, tissue homogenates).

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of sample (serum, plasma, or reconstituted tissue homogenate), add an internal standard mix containing deuterated analogs of the analytes.[15]

-

Add 1 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 1-2 minutes.[15]

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the phases.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40-50°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like formic acid or ammonium fluoride to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) is commonly used, in either positive or negative mode depending on the analytes and mobile phase.

-

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification.[16]

-

MRM Transitions: Specific precursor-to-product ion transitions for pregnenolone, pregnenolone sulfate, and their respective internal standards are monitored for high selectivity and sensitivity.

-

3. Data Analysis:

-

Generate a calibration curve using known concentrations of pregnenolone and pregnenolone sulfate standards.

-

Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Visualization of Pathways and Workflows

Biosynthesis Pathway of Pregnenolone Sulfate

Caption: The two-step conversion of cholesterol to pregnenolone sulfate.

Experimental Workflow for Pregnenolone Sulfate Quantification

Caption: Workflow for quantifying pregnenolone sulfate via LC-MS/MS.

Regulation of Pregnenolone Sulfate Synthesis

References

- 1. Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand [mdpi.com]

- 2. Pregnenolone Sulfate | Rupa Health [rupahealth.com]

- 3. Steroid - Wikipedia [en.wikipedia.org]

- 4. Reactome | Pregnenolone biosynthesis [reactome.org]

- 5. researchgate.net [researchgate.net]

- 6. Intermediates in the conversion of cholesterol to pregnenolone: kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The multistep oxidation of cholesterol to pregnenolone by human cytochrome P450 11A1 is highly processive - PMC [pmc.ncbi.nlm.nih.gov]

- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 9. uniprot.org [uniprot.org]

- 10. Adrenocorticotropin Acutely Regulates Pregnenolone Sulfate Production by the Human Adrenal In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Pregnenolone - Wikipedia [en.wikipedia.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]

The Neuroprotective Potential of Pregnanolone Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanolone sulfate (PAS) is an endogenous neurosteroid that has garnered significant attention for its potent neuromodulatory and neuroprotective properties. As a metabolite of progesterone, PAS exerts its effects through various mechanisms, primarily by modulating key neurotransmitter receptors. This technical guide provides a comprehensive overview of the in vivo neuroprotective effects of pregnanolone sulfate, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this promising compound in the context of acute and chronic neurological disorders.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of pregnanolone sulfate and its precursors has been quantified in various preclinical models of neurological injury, including stroke, spinal cord injury (SCI), and traumatic brain injury (TBI). The following tables summarize the key findings from these studies.

Table 1: Neuroprotective Effects of Pregnenolone/Pregnanolone Sulfate in Ischemic Stroke Models

| Animal Model | Compound & Dosage | Administration Route & Timing | Key Quantitative Findings | Reference |

| Rat (tMCAO) | Pregnenolone (2 mg/kg) | Intraperitoneal, 1 hour post-surgery | Significant reduction in infarction volume (p < 0.05) | [1][2][3] |

| Rat (tMCAO) | Pregnenolone (2 mg/kg) | Intraperitoneal, 1 hour post-surgery | Significant improvement in neurological deficit scores (p < 0.05) | [2][3][4] |

| Rat (tMCAO) | Pregnenolone (2 mg/kg) | Intraperitoneal, 1 hour post-surgery | Significant improvement in grip strength and rota-rod performance (p < 0.05) | [5] |

| Mouse (tMCAO) | Progesterone & Allopregnanolone | Intraperitoneal, post-occlusion | Progesterone: 37% reduction in infarct volume; Allopregnanolone: 65% reduction in infarct volume | [6] |

Table 2: Neuroprotective Effects of Pregnenolone/Pregnanolone Sulfate in Spinal Cord Injury (SCI) Models

| Animal Model | Compound & Dosage | Administration Route & Timing | Key Quantitative Findings | Reference |

| Rat (Compression) | Pregnenolone + Indomethacin + LPS | Immediate post-injury | 11 out of 16 treated animals were able to stand and walk at 21 days post-injury | [7][8] |

| Rat (Compression) | Pregnenolone + Indomethacin + LPS | Immediate post-injury | Significantly improved locomotor recovery (p < 0.01) | [7] |

| Rat (Compression) | Pregnenolone + Indomethacin + LPS | Post-injury | Reduced lesion cavitation (~17% smaller than controls) and ~17-fold increase in ventral white matter sparing | [9] |

| Rat (Clip/Contusion) | MAP4343 (Pregnenolone derivative) (4-12 mg/kg/day) | Subcutaneous, post-injury | Significant improvement in BBB locomotor score (up to 4.6 points) | [10] |

| Rat (Clip) | MAP4343 (Pregnenolone derivative) | Subcutaneous, post-injury | Preservation of motoneuron dendrite size in the lumbar spinal cord (2044±135 µm vs. 1396±27 µm in vehicle) | [10] |

Table 3: Neuroprotective and Neurogenic Effects of Pregnenolone/Pregnanolone Sulfate in Other Models

| Animal Model/System | Compound & Dosage | Administration Route & Timing | Key Quantitative Findings | Reference |

| Mouse (Adult) | Pregnenolone Sulfate (3 nmol for 2 days) | Intracerebroventricular | ~2-fold increase in the number of 22-day-old BrdU+ newborn neurons | [11] |

| Rat (Young & Aged) | Pregnenolone Sulfate | In vivo infusion | Stimulates neurogenesis in the dentate gyrus | [12] |

| Rat (TBI) | Progesterone (8 mg/kg) or Allopregnanolone (4 mg/kg) | Intraperitoneal, 1 and 6 hours post-injury | Reduction of pro-inflammatory cytokines IL-1β and TNF-α at 3 hours post-injury | [13] |

| Rat (TBI) | Progesterone (16 mg/kg) or Allopregnanolone (8 mg/kg) | Intraperitoneal, post-injury | Improved performance in a spatial learning task | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols employed in the in vivo studies of pregnanolone sulfate and its analogs.

Transient Middle Cerebral Artery Occlusion (tMCAO) Model of Stroke

This model is widely used to mimic ischemic stroke in humans.

-

Animal Model: Male Wistar or Sprague-Dawley rats (200-300g) or C57BL/6 mice (25-30g). Male animals are often preferred as estrogen can be neuroprotective.[15][16]

-

Anesthesia: Anesthesia is induced and maintained typically with isoflurane. Body temperature is maintained at 37°C using a heating pad.[16]

-

Surgical Procedure (Intraluminal Suture Method):

-

A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and carefully isolated.[15]

-

The ECA is ligated and transected. A suture is placed loosely around the CCA.

-

A nylon monofilament suture (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[16][17]

-

The duration of occlusion is typically 45-90 minutes, after which the suture is withdrawn to allow for reperfusion.[16][17]

-

The ECA stump is ligated, and the incision is closed.

-

-

Verification of Ischemia: A drop in cerebral blood flow (~80% of baseline) can be confirmed using Laser Doppler Flowmetry.[16][17]

-

Drug Administration: Pregnenolone (e.g., 2 mg/kg) is typically dissolved in a vehicle like corn oil and administered intraperitoneally at specific time points post-occlusion (e.g., 1 hour).[2][3][4]

-

Outcome Assessment:

-

Infarct Volume: 24-48 hours post-MCAO, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted area remains white. The infarct volume is then quantified.[15][17]

-

Neurological Deficit Scoring: A 5-point scale is commonly used to assess neurological function (0 = no deficit, 4 = no spontaneous movement).[17]

-

Motor Function: Tests such as the rota-rod, grip strength test, and tape removal test are used to evaluate motor coordination and strength.[5]

-

Spinal Cord Compression/Contusion Injury Model

This model simulates traumatic spinal cord injury.

-

Animal Model: Adult female Sprague-Dawley rats are commonly used.

-

Surgical Procedure:

-

A laminectomy is performed at a specific thoracic level (e.g., T8 or T9) to expose the spinal cord.

-

Compression Model: A calibrated forceps or a modified aneurysm clip is applied extradurally to the spinal cord for a defined period to create a compression injury.[7][9]

-

Contusion Model: A weight-drop device is used to deliver a specific impact force to the exposed spinal cord.

-

-

Drug Administration: A combination therapy including pregnenolone can be administered immediately after the injury.[7][8] Synthetic derivatives like MAP4343 have been administered subcutaneously for several days post-injury.[10]

-

Outcome Assessment:

-

Locomotor Function: The Basso, Beattie, Bresnahan (BBB) locomotor rating scale is a widely used 21-point scale to assess hindlimb function. The Tarlov scale is another common method for evaluating motor recovery.[9][10]

-

Histological Analysis: Spinal cord tissue is harvested at various time points post-injury. Sections are stained to assess the extent of the lesion cavity, white matter sparing (e.g., with eriochrome cyanine), and axonal integrity (e.g., with neurofilament staining).[9] Immunohistochemistry can be used to examine specific cell populations, such as motoneurons.

-

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of pregnanolone sulfate are mediated through its interaction with multiple molecular targets and signaling pathways.

Modulation of NMDA Receptors

Pregnanolone sulfate is a well-known modulator of N-methyl-D-aspartate (NMDA) receptors, which play a critical role in synaptic plasticity and excitotoxicity. Its effects are subtype-dependent:

-

Potentiation: It potentiates the function of NMDA receptors containing the GluN2A and GluN2B subunits.[18][19]

-

Inhibition: It inhibits NMDA receptors containing the GluN2C and GluN2D subunits.[18][19]

This dual action allows for a nuanced regulation of glutamatergic neurotransmission, potentially enhancing synaptic plasticity in certain contexts while protecting against excitotoxicity in others.

Promotion of Neurogenesis

Pregnanolone sulfate has been shown to enhance the survival of newborn neurons in the adult hippocampus. This process involves a complex interplay of several receptors and signaling molecules.

Anti-inflammatory Effects

Recent evidence suggests that pregnenolone and its metabolites, including the sulfate form, possess anti-inflammatory properties. One proposed mechanism involves the modulation of the Toll-like receptor (TLR) signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the neuroprotective effects of pregnanolone sulfate in a stroke model.

Conclusion

Pregnanolone sulfate demonstrates significant neuroprotective effects across a range of in vivo models of neurological injury. Its multifaceted mechanism of action, involving the modulation of NMDA receptors, promotion of neurogenesis, and anti-inflammatory activity, makes it a compelling candidate for further therapeutic development. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers to design and interpret future studies aimed at translating the preclinical promise of pregnanolone sulfate into clinical applications for the treatment of stroke, spinal cord injury, traumatic brain injury, and other neurodegenerative conditions. Continued research into the dose-response relationships, therapeutic windows, and long-term outcomes will be critical in advancing this neurosteroid towards clinical use.

References

- 1. Neurosteroids and Traumatic Brain Injury - Translational Research in Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pregnenolone Attenuates the Ischemia-Induced Neurological Deficit in the Transient Middle Cerebral Artery Occlusion Model of Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pregnenolone for Chronic Traumatic Brain Injury · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 7. researchgate.net [researchgate.net]

- 8. Key role for pregnenolone in combination therapy that promotes recovery after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A reassessment of a classic neuroprotective combination therapy for spinal cord injured rats: LPS/pregnenolone/indomethacin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mapreg.com [mapreg.com]

- 11. researchgate.net [researchgate.net]

- 12. Pregnenolone sulfate enhances neurogenesis and PSA-NCAM in young and aged hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Progesterone and allopregnanolone reduce inflammatory cytokines after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neurosteroid regulation of CNS development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biosynthesis and signalling functions of central and peripheral nervous system neurosteroids in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Pregnenolone Sulfate and Its Role in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone sulfate (PREGS) is an endogenous neurosteroid synthesized from cholesterol within the central and peripheral nervous systems.[1] For over two decades, it has been recognized as a potent modulator of neuronal activity, influencing cognitive processes such as learning and memory.[2][3][4] Unlike classic steroid hormones that primarily act on nuclear receptors to regulate gene expression, PREGS exerts rapid, non-genomic effects at the synapse, positioning it as a key regulator of synaptic plasticity.[5][6] Its ability to modulate critical neurotransmitter systems, particularly the glutamatergic system, has made it a subject of intense research for its therapeutic potential in neurological and psychiatric disorders characterized by synaptic dysfunction, such as schizophrenia and Alzheimer's disease.[7][8]

This technical guide provides an in-depth overview of the mechanisms by which PREGS influences synaptic plasticity. It consolidates quantitative data, details key experimental methodologies, and visualizes the complex signaling pathways involved, offering a comprehensive resource for professionals in neuroscience and drug development.

Core Mechanisms of Action at the Synapse

PREGS modulates synaptic plasticity through a combination of presynaptic and postsynaptic mechanisms, primarily by enhancing excitatory neurotransmission.

Postsynaptic Mechanisms

1. Positive Allosteric Modulation of NMDA Receptors: PREGS is a well-established positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, which are critical for inducing many forms of synaptic plasticity, including long-term potentiation (LTP).[9][10] It specifically enhances NMDA-gated ion currents, thereby increasing postsynaptic calcium (Ca2+) influx in response to glutamate.[11][12] This potentiation is selective for NMDARs containing GluN2A or GluN2B subunits, while it can inhibit receptors with GluN2C or GluN2D subunits.[13][14] The binding site for PREGS is thought to be within the transmembrane domain of the receptor, at a location distinct from other modulators like cholesterol.[15] This interaction stabilizes the open state of the NMDAR channel, augmenting its activity.[15]

2. Trafficking of NMDA Receptors to the Cell Surface: Beyond direct modulation, PREGS promotes the insertion of functional NMDA receptors into the postsynaptic membrane.[2][16] This process, termed delayed-onset potentiation, occurs within minutes of exposure to PREGS and effectively increases the number of available receptors at the synapse.[14] This trafficking is mediated by a non-canonical signaling pathway involving a pertussis toxin-sensitive G-protein (likely Gi/Go), phospholipase C (PLC), and a subsequent rise in intracellular Ca2+.[2][3][14] This mechanism allows PREGS to produce a sustained enhancement of the neuron's responsiveness to glutamate.

3. Activation of Intracellular Signaling Cascades: PREGS demonstrates remarkable potency, acting at picomolar concentrations to amplify intracellular Ca2+ signals contingent upon synaptic NMDAR activity.[7] This amplified Ca2+ signal engages downstream signaling pathways crucial for synaptic plasticity and memory consolidation. Specifically, PREGS activates the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation and activation of the cAMP Response Element-Binding protein (CREB).[7][16] Phosphorylated CREB (pCREB) is a key transcription factor that regulates the expression of genes necessary for the late phase of LTP and long-term memory.[2][7]

Presynaptic Mechanisms

PREGS also acts on the presynaptic terminal to enhance neurotransmitter release. It potentiates nerve-evoked excitatory postsynaptic currents (EPSCs) without altering the amplitude of miniature EPSCs, indicating a presynaptic site of action.[17] This is achieved by facilitating presynaptic Ca2+ currents through voltage-gated calcium channels (VGCCs), which accelerates their activation and shifts their voltage dependence.[17] Additionally, PREGS can trigger Ca2+ influx through presynaptic Transient Receptor Potential (TRP) channels, leading to Ca2+-induced Ca2+ release from internal stores and an increase in spontaneous glutamate release.[18] Some studies also suggest PREGS can inhibit presynaptic GABAergic transmission, thereby shifting the balance towards excitation.[19]

Quantitative Data on PREGS Function

The following tables summarize key quantitative data from various studies, highlighting the concentration-dependent effects of PREGS on synaptic targets and processes.

| Parameter | Concentration | Effect | Experimental Model | Reference |

| LTP Enhancement | 300 nM | Maximal enhancement of LTP induction and maintenance | Rat Hippocampal Slices (CA1) | [20] |

| 100 nM - 10 µM | Facilitates NMDA-receptor-independent LTP | Rat Hippocampal Slices (CA1) | [21] | |

| NMDA Receptor Modulation | EC₅₀ = 850 nM | Delayed-onset potentiation (receptor trafficking) | Oocytes expressing NR1/2A | [14] |

| EC₅₀ = 21 µM | Rapid positive allosteric modulation | Oocytes expressing NR1/2A | [14] | |

| 100 µM | ~2-fold potentiation of NMDA-induced Ca2+ influx | Rat Cortical Neurons | [12] | |

| Intracellular Signaling | EC₅₀ ≈ 2 pM | Enhancement of intracellular Ca2+ | Primary Cortical Neurons | [7] |

| 50 pM | Significant increase in CREB phosphorylation | Primary Cortical Neurons | [7] | |

| Neurotransmitter Release | 25 pM - 25 nM | Significant increase in [³H]Dopamine release | Rat Striatal Synaptosomes | [13] |

| 10 nM - 50 nM | Increased extracellular Dopamine overflow in vivo | Rat Striatum (Microdialysis) | [22] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions modulated by PREGS is crucial for understanding its function. The following diagrams, created using the DOT language, illustrate key pathways and a typical experimental workflow.

Caption: PREGS potentiates NMDARs, leading to Ca2+ influx, MAPK/ERK activation, and CREB phosphorylation.

Caption: PREGS activates a GPCR/PLC pathway, increasing intracellular Ca2+ and NMDAR surface expression.

Caption: PREGS facilitates presynaptic Ca2+ channels, increasing Ca2+ influx and glutamate release.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are summarized protocols for key experiments used to study the effects of PREGS.

Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol is adapted from methodologies used to assess the effects of PREGS on synaptic plasticity in the hippocampus.[20][21]

-

Tissue Preparation:

-

Anesthetize and decapitate an adult rat or mouse according to institutional guidelines.

-